molecular formula C18H16N6O8S3-2 B1261479 Cefonicid(2-)

Cefonicid(2-)

Cat. No. B1261479
M. Wt: 540.6 g/mol
InChI Key: DYAIAHUQIPBDIP-AXAPSJFSSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cefonicid(2-) is a cephalosporin carboxylic acid anion. It is a conjugate base of a cefonicid.

Scientific Research Applications

Antimicrobial Efficacy

Cefonicid, a second-generation cephalosporin, exhibits effectiveness against various bacteria, including enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae. It's used for treating urinary tract, respiratory tract, and soft tissue infections. However, its use is not recommended for severe staphylococcal infections due to limited efficacy (Saltiel & Brogden, 2020).

Pharmaceutical Development

Recent research has focused on optimizing the synthesis of Cefonicid for better yield and stability. A new method for synthesizing cefonicid benzathine salt, offering improved yield and product stability, has been developed, enhancing its attractiveness for the international market (Comito et al., 2022). Additionally, efficient pilot-scale synthesis of cefonicid at room temperature has been explored to streamline production, reduce costs, and improve sustainability (Comito et al., 2022).

Novel Formulations

Supercritical antisolvent micronization techniques have been applied to Cefonicid, leading to the production of sub-microparticles with varied morphologies. This process allows for the modification of drug properties, including solubility and bioavailability (Reverchon & Marco, 2004).

Pharmacokinetics

Studies have investigated the pharmacokinetics of cefonicid in different populations, including children, highlighting its rapid absorption and potential for single daily dose administration (Furlanut et al., 2004).

Analytical Methods

Analytical techniques like square-wave stripping voltammetry have been developed for measuring cefonicid concentrations in biological samples, aiding in clinical and research applications (Radi et al., 2003).

Protein Interactions

Research into cefonicid's interaction with proteins like bovine serum albumin and bovine transferrin using spectroscopy and molecular docking studies provides insights into its pharmacodynamics and potential implications for therapy (Duan et al., 2017).

properties

Product Name

Cefonicid(2-)

Molecular Formula

C18H16N6O8S3-2

Molecular Weight

540.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/p-2/t11-,13-,16-/m1/s1

InChI Key

DYAIAHUQIPBDIP-AXAPSJFSSA-L

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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